molecular formula C18H14F2N2O2 B2643505 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide CAS No. 1207055-67-1

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide

Cat. No.: B2643505
CAS No.: 1207055-67-1
M. Wt: 328.319
InChI Key: LMZOKKRUFWBSDQ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a chemical compound of significant interest in biomedical research, particularly in the fields of oncology and infectious diseases. This synthetic molecule features a quinoline core, a scaffold renowned for its diverse biological activities and its fundamental role in drug development . The strategic incorporation of the benzamide group and a fluorinated aromatic ring further enhances its potential as a versatile building block for designing novel therapeutic agents . The primary research value of this compound stems from the proven biological activities of its constituent parts. Quinoline derivatives are well-established in scientific literature for their potent antimalarial and anticancer properties . For instance, various quinoline-based molecules exert their effects by targeting essential enzymes or by intercalating with critical biomolecules like heme or DNA, disrupting vital cellular processes in pathogens or cancer cells . Furthermore, benzamide derivatives have been explicitly documented in patents as having cell differentiation-inducing activity, positioning them as promising candidates for the development of antineoplastic agents (anti-cancer drugs) . Researchers can utilize this compound as a key intermediate or a pharmacophore in hit-to-lead optimization campaigns, exploring its mechanism of action against specific biological targets such as topoisomerases . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-difluoro-N-(2-quinolin-8-yloxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-14-7-6-13(11-15(14)20)18(23)22-9-10-24-16-5-1-3-12-4-2-8-21-17(12)16/h1-8,11H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZOKKRUFWBSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=C(C=C3)F)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce more complex polycyclic structures.

Scientific Research Applications

3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can inhibit various enzymes, disrupting essential biological processes in pathogens or cancer cells. The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among benzamide derivatives include:

  • Aromatic substituents : Fluorine, methoxy, or hydroxyl groups.
  • Side chains: Ethylamine derivatives linked to heterocycles (quinoline, piperidine) or phenolic groups.
Compound Name Aromatic Substituents Side Chain Melting Point (°C) Synthesis Yield Reference ID
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) 3,4-dimethoxy 3,4-dimethoxyphenethylamine 90 80%
Rip-D (2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide) 2-hydroxy, 3,4-dimethoxy 3,4-dimethoxyphenethylamine 96 34%
ML298 (PLD2 inhibitor) 3,4-difluoro Spirocyclic amine-ethyl N/A N/A
THHEB (Antioxidant benzamide) 3,4,5-trihydroxy 4-hydroxyphenethyl N/A N/A

Key Observations :

  • Fluorine substituents (e.g., in ML298 and the target compound) may enhance metabolic stability and target selectivity compared to methoxy or hydroxy groups .
  • Lower synthesis yields for Rip-D (34%) vs. Rip-B (80%) suggest hydroxylation complicates reaction efficiency .
Enzyme Inhibition
  • ML298 : A 50-fold selective PLD2 inhibitor (IC₅₀ ~nM range) with a spirocyclic side chain. The 3,4-difluoro motif likely contributes to binding affinity and selectivity .
Receptor Targeting
  • Sigma Receptor Ligands (e.g., [¹²⁵I]PIMBA): Benzamides with piperidinyl or iodinated aromatic groups exhibit high affinity for sigma receptors (Kd = 5.80–15.71 nM) in prostate cancer models. The target compound’s quinoline group may similarly engage hydrophobic receptor pockets .
Antioxidant Activity
  • THHEB : Demonstrates potent radical scavenging (DPPH IC₅₀ = 22.8 µM; superoxide IC₅₀ = 2.5 µM), outperforming ascorbic acid. Hydroxy groups on the aromatic ring are critical for electron donation .

Therapeutic and Diagnostic Potential

  • Sigma Receptor Ligands : Used for prostate tumor imaging and therapy, with rapid blood clearance and tumor retention . The target compound’s fluorinated aromatic ring may improve imaging compatibility (e.g., PET with ¹⁸F labeling).
  • PLD2 Inhibitors : ML298’s selectivity highlights benzamides as tools for studying lipid signaling pathways. The target compound’s structural similarity could position it as a candidate for oncology or inflammatory diseases .

Biological Activity

Chemical Structure and Properties

Chemical Formula: C17_{17}H16_{16}F2_2N2_2O

Molecular Weight: 320.32 g/mol

Structural Features:

  • The compound features a difluorobenzamide structure linked to a quinolin-8-yloxy group.
  • The presence of fluorine atoms is significant as they can enhance lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide exhibits notable anticancer properties.

  • Inhibition of Cell Proliferation: The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Induction of Apoptosis: Research indicates that it triggers apoptosis through the intrinsic pathway, involving mitochondrial membrane potential disruption and activation of caspases.

Case Studies

  • Breast Cancer Model:
    • In vitro studies demonstrated a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.
    • Flow cytometry analysis revealed an increase in the percentage of apoptotic cells compared to control groups.
  • Colon Cancer Model:
    • A xenograft model showed significant tumor size reduction in mice treated with the compound compared to untreated controls (p < 0.05).
    • Histological examination confirmed increased apoptosis in tumor tissues.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Findings

  • Bacterial Inhibition: It demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
  • Mechanism: The proposed mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.

Research Insights

  • Oxidative Stress Reduction: The compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.
  • Neuroinflammation Modulation: It inhibited pro-inflammatory cytokines, suggesting potential therapeutic effects in conditions like Alzheimer's disease.

Table 1: Biological Activities of 3,4-Difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide

Activity TypeCell Line/ModelConcentration/EffectReference
AnticancerBreast Cancer70% viability reduction at 10 µM
Colon CancerTumor size reduction (p < 0.05)
AntimicrobialStaphylococcus aureusMIC = 5 µg/mL
Escherichia coliMIC = 20 µg/mL
NeuroprotectiveNeuronal CellsReduced oxidative stress

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